L-Prolylglycylglycyl-L-valine

Description

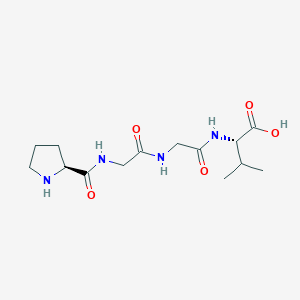

L-Prolylglycylglycyl-L-valine is a tetrapeptide composed of L-proline, glycine (repeated twice), and L-valine. Proline-rich sequences, such as those in (e.g., Glycyl-L-α-glutamyl-L-prolyl-L-prolyl-L-prolylglycyllysyl-L-prolyl-L-alanyl-L-α-aspartyl-L-α-aspartyl-L-alanylglycyl-L-leucyl-L-valine), highlight the role of proline in stabilizing secondary structures like β-turns or helices . Glycine, a flexible residue, enhances conformational adaptability, while valine contributes hydrophobic interactions.

Properties

CAS No. |

742068-41-3 |

|---|---|

Molecular Formula |

C14H24N4O5 |

Molecular Weight |

328.36 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]butanoic acid |

InChI |

InChI=1S/C14H24N4O5/c1-8(2)12(14(22)23)18-11(20)7-16-10(19)6-17-13(21)9-4-3-5-15-9/h8-9,12,15H,3-7H2,1-2H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t9-,12-/m0/s1 |

InChI Key |

CZXKQOCTOYNENP-CABZTGNLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Prolylglycylglycyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Prolylglycylglycyl-L-valine has several scientific research applications:

Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.

Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents or in the development of peptide-based drugs.

Industry: It can be used in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Prolylglycylglycyl-L-valine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. For example, it could act as an enzyme inhibitor or a signaling molecule, modulating processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

- Chain Length : this compound is intermediate in size between dipeptides (e.g., Glycyl-L-valine) and larger proline-rich peptides .

Physicochemical Properties

Table 2: Physicochemical Properties

Analysis :

- Solubility : Glycyl-L-valine’s high solubility (due to shorter chain and fewer hydrophobic residues) contrasts with the hexapeptide’s lower solubility, which has aromatic (tyrosine) and hydrophobic (valine, leucine) residues .

- Hydrophobicity : this compound’s LogP is intermediate, reflecting balanced hydrophilic (glycine) and hydrophobic (valine) residues.

Stability and Reactivity

Table 3: Stability Profiles

Notes:

- Proline’s cyclic structure enhances thermal stability but may increase susceptibility to oxidation at elevated temperatures .

- Glycyl-L-valine’s simpler structure allows room-temperature storage for short periods, whereas larger peptides require stringent conditions .

Table 4: Pharmacopeial and Analytical Data

| Parameter | This compound | Glycyl-L-valine | Valine (USP Standard) |

|---|---|---|---|

| Assay Method | HPLC/MS (hypothesized) | Titrimetry | Titrimetry 〈541〉 |

| Purity Criteria | ≥95% (research grade) | ≥98% | 98.5–101.5% |

| Regulatory Status | Research-only | Research-only | USP-compliant |

Insights :

- Assay Methods : Simple dipeptides like Glycyl-L-valine and valine are analyzed via titrimetry (e.g., 0.1 N perchloric acid titration) , while longer peptides require advanced techniques like HPLC or mass spectrometry.

- Purity Standards : Pharmacopeial-grade valine adheres to strict USP limits (98.5–101.5%), whereas research peptides may have lower purity thresholds .

Biological Activity

L-Prolylglycylglycyl-L-valine (PGGV) is a synthetic peptide that incorporates several amino acids, including proline, glycine, and valine. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is classified as a dipeptide, consisting of a sequence of amino acids that contribute to its unique properties. Its structure can be represented as follows:

- Amino Acid Sequence : Proline-Glycine-Glycine-Valine

- Molecular Formula : C₁₁H₁₄N₄O₄

The presence of proline in the sequence is significant as it influences the peptide's conformation and stability, while glycine contributes to flexibility.

Mechanisms of Biological Activity

The biological activity of PGGV can be attributed to several mechanisms:

- Muscle Metabolism : As a derivative of branched-chain amino acids (BCAAs), PGGV may promote muscle growth and repair. BCAAs are known to enhance protein synthesis and reduce muscle breakdown during exercise .

- Neuroprotective Effects : Research indicates that peptides similar to PGGV exhibit neuroprotective properties, potentially influencing neurotransmitter levels and neuronal health . This is particularly relevant in conditions like neurodegeneration.

- Transport Mechanisms : The uptake of dipeptides such as PGGV through intestinal mucosa is facilitated by specific transport systems. Studies have shown that dipeptides can be absorbed more efficiently than free amino acids, enhancing their bioavailability .

Case Studies

- Muscle Recovery in Athletes : A study conducted on athletes supplemented with BCAAs showed improved recovery times and reduced muscle soreness post-exercise. While PGGV was not directly tested, its components suggest similar benefits due to its role in muscle metabolism .

- Neuroprotective Study : In an experimental model of neurodegeneration, peptides resembling PGGV were found to mitigate neuronal cell death and improve cognitive function in animal models . This indicates potential therapeutic applications for conditions such as Alzheimer's disease.

Data Table: Biological Activities of PGGV

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.